trans-11-Octadecenoic acid

Catalog No.
S1492449
CAS No.
693-72-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-11-Octadecenoic acid

CAS Number

693-72-1

Product Name

trans-11-Octadecenoic acid

IUPAC Name

(E)-octadec-11-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Synonyms

(E)-11-Octadecenoic Acid; (E)-11-Octadecenoic Acid; (E)-Octadec-11-enoic Acid; 11(E)-Octadecenoic Acid; 11-trans-Octadecenoic Acid; trans-11-Octadecenoic Acid; trans-Vaccenic Acid; trans-Δ11-Octadecenoic Acid

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O

Cancer Immunotherapy Enhancement

Specific Scientific Field: Immunology and Oncology

Summary: TVA, a long-chain fatty acid found in meat and dairy products from grazing animals (such as cows and sheep), has been shown to enhance the ability of CD8+ T cells to infiltrate tumors and attack cancer cells. Researchers from the University of Chicago discovered that patients with higher levels of TVA circulating in their blood responded better to immunotherapy. This suggests that TVA could serve as a nutritional supplement to complement clinical cancer treatments .

Methods and Experimental Procedures:

    Compound Library Screening: Researchers assembled a “blood nutrient” compound library consisting of 255 bioactive molecules derived from nutrients. They screened these compounds for their ability to influence anti-tumor immunity by activating CD8+ T cells.

    Evaluation of Candidates: The top six candidates were evaluated in both human and mouse cells. TVA emerged as the most effective nutrient in enhancing anti-tumor immunity.

Results and Outcomes:

Cardiovascular Health

Specific Scientific Field: Cardiology and Lipid Metabolism

Summary: TVA, along with other trans-fatty acids, has been associated with beneficial effects on cardiovascular health. Recent studies suggest that TVA may reduce the incidence of heart disease. It is predominantly found in ruminant products such as milk, beef, and lamb.

Methods and Experimental Procedures:
Results and Outcomes:

Anti-Carcinogenic Effects

Specific Scientific Field: Cancer Biology

Summary: TVA exhibits anti-carcinogenic properties

Methods and Experimental Procedures:
Results and Outcomes:

Trans-11-Octadecenoic acid, commonly known as trans-vaccenic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by a double bond located at the 11th carbon atom in the trans configuration. This compound is an isomer of oleic acid, differing primarily in the orientation of the double bond, which significantly influences its biochemical properties and biological activities. Trans-11-Octadecenoic acid can be found in various natural sources, including ruminant fats and certain vegetable oils, contributing to its presence in dietary fats.

A recent study suggests TVA may play a role in boosting anti-tumor immunity []. The proposed mechanism involves:

  • Inhibiting an immunoregulatory receptor called GPR43 [].
  • Activating the CREB pathway, which enhances the function of cytotoxic T lymphocytes, immune cells that destroy cancer cells [].
  • This mechanism differs from the action of most dietary trans fats, which are generally linked to inflammation and impaired immunity.

More research is needed to fully understand the mechanism of TVA's potential health benefits.

  • Unlike most trans fats, TVA seems to be well-tolerated and may even have health benefits [].
  • However, more research is required to determine its safety profile at high intake levels.
Typical of unsaturated fatty acids:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-11-octadecenoic acid into stearic acid (octadecanoic acid).
  • Oxidation: This fatty acid can be oxidized to form various products, including aldehydes and ketones, particularly under conditions of heat and light.
  • Esterification: It readily reacts with alcohols to form esters, which are significant in the production of biodiesel and other biofuels.
  • Epoxidation: The double bond can be converted into an epoxide using peracids, which has implications for producing bioactive compounds.

Several methods are employed to synthesize trans-11-octadecenoic acid:

  • Chemical Synthesis: Traditional organic synthesis methods involve starting from simpler fatty acids or their derivatives, often utilizing catalytic hydrogenation or dehydrogenation techniques.
  • Biotechnological Approaches: Microbial fermentation processes have been developed to produce trans-11-octadecenoic acid using specific strains of bacteria that can convert saturated fatty acids into unsaturated forms.
  • Extraction from Natural Sources: It can also be isolated from natural fats, particularly those derived from ruminants or certain plant oils.

Trans-11-Octadecenoic acid has several applications:

  • Nutritional Supplements: Due to its potential health benefits, it is included in dietary supplements aimed at improving lipid profiles.
  • Food Industry: It is used as a food additive for enhancing flavor profiles and improving the nutritional quality of fats.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in skin care formulations.
  • Pharmaceuticals: Research into its anti-carcinogenic properties opens avenues for developing new therapeutic agents.

Studies on trans-11-octadecenoic acid's interactions with other compounds reveal its potential synergistic effects when combined with other fatty acids or bioactive compounds. For instance, it may enhance the bioavailability of certain nutrients or modulate inflammatory responses when included in dietary formulations . Further research is needed to fully elucidate these interactions and their implications for health.

Trans-11-Octadecenoic acid shares structural similarities with several other fatty acids, particularly those with a similar chain length and degree of unsaturation. Here are some comparable compounds:

Compound NameStructure TypeDouble Bond PositionConfigurationUnique Features
Oleic AcidMonounsaturated9CisMost common monounsaturated fat
Cis-11-Octadecenoic AcidMonounsaturated11CisNaturally occurring in many oils
Palmitoleic AcidMonounsaturated9CisFound in fish oils
Linoleic AcidPolyunsaturated9 & 12CisEssential fatty acid

Trans-11-Octadecenoic acid's unique trans configuration at the 11th position distinguishes it from these similar compounds, affecting its biological activity and metabolic pathways.

Physical Description

Liquid

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 g/mol

Monoisotopic Mass

282.255880323 g/mol

Heavy Atom Count

20

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44 °C

UNII

GQ72OGU4EV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-72-1
62972-93-4

Wikipedia

Vaccenic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. J. Santora, D. Palmquist, and K. Roehrig “Trans-Vaccenic Acid Is Desaturated to Conjugated Linoleic Acid in Mice” The Journal of Nutrition, vol.130(2) pp. 208-215, 20002. A. Sener and W. Malaisse “Insulinotropic effects of cis and trans vaccenic acid in rat pancreatic islets stimulated by D-glucose or non-nutrientsecretagogues” Metabolic and Functional Research on Diabetes, vol. 3 pp. 30-31, 20103. Y. Wang et al. “Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats” Journal of Nutrition, vol. 138(11) pp.2117-2122, 2008

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